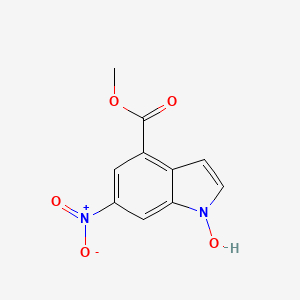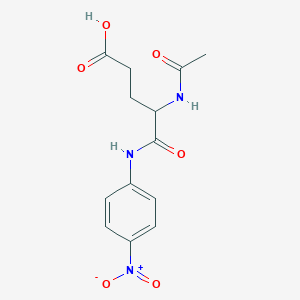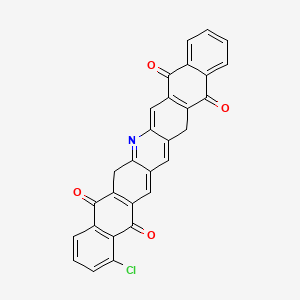
Vat Blue 14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vat Blue 14, also known as C.I. This compound, is a synthetic organic dye belonging to the class of vat dyes. These dyes are known for their excellent fastness properties, making them highly suitable for dyeing cellulosic fibers such as cotton. This compound is characterized by its brilliant blue shade and is widely used in the textile industry for its vibrant color and durability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vat Blue 14 typically involves the chlorination of indanthrone in sulfuric acid with the addition of manganese dioxide. This process results in the formation of a dye with slightly greener shades . The reaction conditions include maintaining a temperature of 50-55°C during the chlorination process.
Industrial Production Methods
Industrial production of this compound involves several steps, including the reduction of the dye to its leuco form in an alkaline solution of sodium hydrosulfite. This reduction process makes the dye soluble, allowing it to be applied to textile fibers. After application, the dye is oxidized back to its insoluble form, resulting in a durable and vibrant color on the fabric .
Analyse Des Réactions Chimiques
Types of Reactions
Vat Blue 14 undergoes several types of chemical reactions, including:
Reduction: The dye is reduced to its leuco form in an alkaline solution, making it soluble.
Oxidation: After application to the textile fibers, the dye is oxidized back to its insoluble form.
Substitution: Chlorination of indanthrone involves substitution reactions where chlorine atoms are introduced into the molecule.
Common Reagents and Conditions
Reducing Agents: Sodium hydrosulfite is commonly used to reduce this compound to its leuco form.
Oxidizing Agents: Air or other oxidizing agents are used to revert the dye to its insoluble form after application.
Reaction Conditions: The reduction process typically occurs in an alkaline medium, while chlorination requires an acidic medium with the presence of manganese dioxide.
Major Products Formed
The major product formed from the reduction of this compound is its leuco form, which is soluble in alkaline solutions. Upon oxidation, the dye reverts to its original insoluble form, providing a durable and vibrant color on the textile fibers .
Applications De Recherche Scientifique
Vat Blue 14 has several scientific research applications, including:
Wearable Electronics: this compound is being explored as a biocompatible organic semiconductor for wearable electronics.
Textile Dyeing: The primary application of this compound is in the textile industry, where it is used for dyeing cellulosic fibers such as cotton.
Biocompatibility Studies: Research has shown that this compound exhibits good biocompatibility profiles, making it a promising material for applications that require direct contact with human skin.
Mécanisme D'action
The mechanism of action of Vat Blue 14 involves its reduction to a soluble leuco form in an alkaline medium, allowing it to penetrate the textile fibers. Once applied, the dye is oxidized back to its insoluble form, resulting in a durable and vibrant color. The molecular targets and pathways involved in this process include the reduction of the quinoid structure of the dye and its subsequent oxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vat Blue 1:
Vat Blue 20: This dye is used in similar applications and has been studied for its biocompatibility in wearable electronics.
Vat Yellow 4: Another vat dye used in textile dyeing and wearable electronics.
Uniqueness of Vat Blue 14
This compound stands out due to its brilliant blue shade and excellent fastness properties. Its ability to form a durable and vibrant color on textile fibers makes it highly valuable in the textile industry.
Propriétés
Formule moléculaire |
C29H14ClNO4 |
|---|---|
Poids moléculaire |
475.9 g/mol |
Nom IUPAC |
23-chloro-2-azaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5(14),7,9,11,16,18,20(29),22(27),23,25-dodecaene-6,13,21,28-tetrone |
InChI |
InChI=1S/C29H14ClNO4/c30-22-7-3-6-17-25(22)29(35)19-10-14-8-13-9-18-20(11-23(13)31-24(14)12-21(19)28(17)34)27(33)16-5-2-1-4-15(16)26(18)32/h1-8,10-11H,9,12H2 |
Clé InChI |
NHAKKGRAHSSERD-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC3=CC4=C(CC3=NC2=CC5=C1C(=O)C6=CC=CC=C6C5=O)C(=O)C7=C(C4=O)C(=CC=C7)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



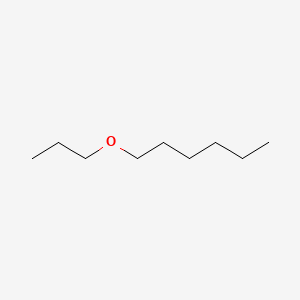
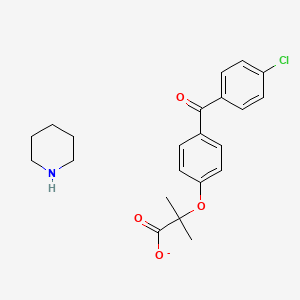


![3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B12280045.png)
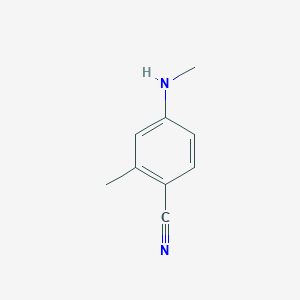

![4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B12280058.png)
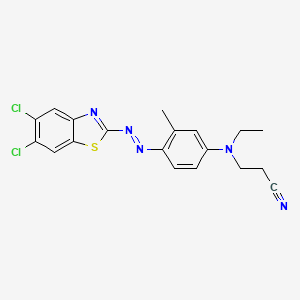
![N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide](/img/structure/B12280077.png)
